molecular formula C18H18ClNOS B155534 Chlorprothixene sulfoxide CAS No. 10120-63-5

Chlorprothixene sulfoxide

Katalognummer: B155534
CAS-Nummer: 10120-63-5
Molekulargewicht: 331.9 g/mol
InChI-Schlüssel: FIRHWYHHSBEFJB-VGOFMYFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chlorprothixene sulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C18H18ClNOS and its molecular weight is 331.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thioxanthenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Chlorprothixene itself is primarily used in the treatment of schizophrenia and other psychiatric disorders. Its sulfoxide metabolite, CPT-SO, exhibits similar pharmacological effects and has been studied for its role in various therapeutic contexts.

  • Antipsychotic Activity : Both chlorprothixene and CPT-SO have demonstrated efficacy in managing symptoms of schizophrenia. Research indicates that CPT-SO retains antipsychotic properties, potentially contributing to the overall therapeutic effects observed with chlorprothixene administration .
  • Neuropathic Pain Management : Recent studies have identified CPT-SO as a compound that binds to the repressor-element 1 silencing transcription factor (REST/NRSF), which is implicated in neuropathic pain and various neuropathies. This interaction suggests that CPT-SO could be explored as a therapeutic agent for conditions like Huntington’s disease and medulloblastoma .

Analytical Methods for Detection

The detection and quantification of chlorprothixene and its sulfoxide metabolite in biological fluids are crucial for understanding their pharmacokinetics and therapeutic efficacy.

  • High-Performance Liquid Chromatography (HPLC) : A sensitive method using reversed-phase HPLC has been developed to assay chlorprothixene and CPT-SO in human plasma. This method allows for the determination of plasma concentration profiles following drug administration, highlighting the predominance of CPT-SO after therapeutic doses .
  • Spectrophotometric Techniques : Various spectrophotometric methods have been employed to analyze chlorprothixene formulations, ensuring accurate dosing in pharmaceutical preparations. These methods are essential for quality control in drug manufacturing .

Case Studies

Several case studies provide insights into the clinical implications of chlorprothixene sulfoxide:

  • Fatal Overdose Analysis : A notable case involved a fatal overdose where both chlorprothixene and CPT-SO concentrations were measured in body fluids. This study emphasized the importance of understanding the metabolite's role in toxicity and overdose scenarios .
  • Tumor Growth Inhibition : In experimental models, CPT-SO has shown promise in inhibiting tumor growth and inducing apoptosis in leukemic cells. This finding positions CPT-SO as a potential candidate for cancer therapy, warranting further investigation into its mechanisms of action .

Summary Table of Applications

Application AreaDescriptionReferences
Antipsychotic TreatmentEfficacy in managing schizophrenia symptoms
Neuropathic Pain ManagementBinding to REST/NRSF; potential use in treating neuropathies
Analytical DetectionHPLC methods for quantifying CPT-SO in plasma
ToxicologyCase studies on overdose implications
Cancer TherapyInduction of apoptosis in leukemic cells

Eigenschaften

CAS-Nummer

10120-63-5

Molekularformel

C18H18ClNOS

Molekulargewicht

331.9 g/mol

IUPAC-Name

(3E)-3-(2-chloro-10-oxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C18H18ClNOS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7+

InChI-Schlüssel

FIRHWYHHSBEFJB-VGOFMYFVSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

Isomerische SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

Kanonische SMILES

CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

Synonyme

chlorprothixene S-oxide
chlorprothixene sulfoxide
chlorprothixene sulfoxide hydrochloride
chlorprothixene sulfoxide, (Z)-isome

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.